molecular formula C17H21N3O4S B2685348 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1171628-26-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2685348
CAS No.: 1171628-26-4
M. Wt: 363.43
InChI Key: AUENYAYYQNAYDE-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolyl moiety, a dioxidotetrahydrothiophene ring, and an o-tolyloxyacetamide group, making it a subject of interest for its biological activity and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and dioxidotetrahydrothiophene structures. These intermediates are then coupled with the o-tolyloxyacetamide group through a series of reactions, including nucleophilic substitution and acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure cost-effectiveness and efficiency. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced thiophenes.

  • Substitution: Generation of various substituted pyrazoles and acetamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery.

Biology: It has been studied for its potential biological activity, including its role as a potassium channel activator, which can have implications in neurological research.

Medicine: The compound's ability to modulate ion channels makes it a candidate for developing treatments for conditions such as cardiac arrhythmias and epilepsy.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels. By binding to these channels, it modulates the flow of potassium ions, which can influence cellular excitability and signaling pathways. The molecular targets and pathways involved include potassium channels and associated regulatory proteins.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide stands out due to its specific o-tolyloxyacetamide group, which imparts unique chemical and biological properties compared to similar compounds. Its ability to activate GIRK channels is particularly notable, distinguishing it from other pyrazolyl derivatives.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-5-3-4-6-15(12)24-10-17(21)18-16-9-13(2)19-20(16)14-7-8-25(22,23)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUENYAYYQNAYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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